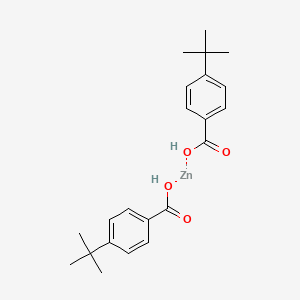

Zinc p-t-butylbenzoate

Description

Significance within Coordination Chemistry and Organometallic Compounds

In coordination chemistry, Zinc p-t-butylbenzoate serves as an important example of a metal-organic framework (MOF). These compounds are characterized by a central zinc atom coordinated to benzoate (B1203000) and p-tert-butylbenzoate ligands. ontosight.ai The p-t-butylbenzoate ligand can act as a bidentate ligand, coordinating to the zinc center through its two oxygen atoms. The bulky tert-butyl group provides steric protection to the zinc center. ontosight.ai The coordination geometry around the zinc atom can vary, leading to tetrahedral or octahedral arrangements depending on the stoichiometry and the presence of other ligands. ontosight.ai

Organozinc compounds, which feature a carbon-to-zinc bond, were among the first organometallic compounds to be synthesized. wikipedia.org While this compound is a carboxylate complex and not strictly an organozinc compound in the sense of having a direct zinc-carbon bond, its study is closely related to organometallic chemistry due to the organic nature of the ligand and its applications in similar fields. Organozinc compounds are known for being less reactive than many other organometallic reagents like Grignard and organolithium reagents. wikipedia.org

The properties of organozinc compounds can be categorized based on the number of carbon substituents bound to the metal:

Diorganozinc (R₂Zn): These compounds have two alkyl ligands. wikipedia.org

Heteroleptic (RZnX): These compounds feature an electronegative or monoanionic ligand (X), such as a halide, attached to the zinc center along with an alkyl or aryl substituent (R). wikipedia.org

Ionic organozinc compounds: This category is divided into organozincates (RₙZn⁻) and organozinc cations (RZnL⁺ₙ). wikipedia.org

Historical Context and Evolution of Research in Zinc Carboxylate Complexes

The study of organozinc compounds dates back to 1848 when Edward Frankland first prepared diethylzinc. wikipedia.org Initially, these compounds were utilized in organic synthesis, but their use declined after the discovery of Grignard reagents. libretexts.org A resurgence of interest in their chemistry occurred in the 1980s with their application in the growth of electronic materials. libretexts.org

Research into zinc carboxylate complexes has evolved to explore their diverse structural possibilities and applications. researchgate.net The carboxylate groups in these complexes can exhibit various coordination modes, including monodentate terminal, monodentate bridging, bidentate bridging, and bidentate chelating. researchgate.net This versatility in coordination leads to a wide range of structures and properties. Studies have shown that in oil paints, zinc carboxylate species can exist as both tetranuclear oxo complexes and linear coordination chain complexes. acs.org The formation of these different structures is influenced by factors such as the concentration of carboxylate groups and humidity. acs.org

Contemporary Relevance in Advanced Materials Science and Catalysis

This compound and related zinc carboxylate complexes have significant contemporary relevance in advanced materials science and catalysis. ontosight.aithermofisher.com These complexes are explored for their potential as antimicrobial agents and their catalytic properties in organic synthesis. ontosight.ai

In materials science, the unique properties of these complexes make them interesting for the development of new materials, including those with potential applications in optoelectronics. ontosight.ai For instance, zinc carboxylate-based coordination polymers are investigated for their use as sensors, catalysts, and materials for storage and drug delivery. mdpi.com The ability of the zinc(II) ion to act as a good Lewis acid makes these complexes effective catalysts for various reactions, such as the degradation of organic dyes. mdpi.com

In the field of catalysis, zinc complexes are used in the polymerization of olefins and in transesterification reactions. thermofisher.com Zinc neodecanoate, a related carboxylate, is used as a catalyst and lubricant additive. thermofisher.com this compound itself has reported use as a process regulator in polymers and as a stabilizer in the processing of plasticized PVC. industrialchemicals.gov.au It is also a component in some Ziegler-Natta type polyolefin catalysts. google.com

Table 1: Applications of Zinc Carboxylate Complexes

| Application Area | Specific Use | Reference |

|---|---|---|

| Catalysis | Polymerization of olefins, transesterification | thermofisher.comontosight.ai |

| Materials Science | Process regulators in polymers, PVC stabilizers | industrialchemicals.gov.au |

| Components of Ziegler-Natta catalysts | google.com | |

| Development of new materials (e.g., for optoelectronics) | ontosight.ai | |

| Antimicrobial Agents | Potential effectiveness against various microorganisms | ontosight.ai |

Overview of Key Research Paradigms and Theoretical Frameworks

The study of zinc carboxylate complexes like this compound involves several key research paradigms and theoretical frameworks. Density Functional Theory (DFT) is a prominent computational method used to study the relative energies of different coordination modes of carboxylate groups bound to a zinc ion. nih.gov These studies have shown that for positively charged four-coordinate complexes, monodentate and bidentate coordination modes have very similar energies. nih.gov However, the presence of other negatively charged ligands favors the monodentate binding mode. nih.gov

The energy difference between monodentate and bidentate coordination is generally small, and the activation energy for conversion between these modes is also low, indicating a flexible coordination environment. nih.gov In contrast, the energy difference between syn and anti binding modes of a monodentate carboxylate group is significantly larger. nih.gov

Experimental techniques such as X-ray crystallography and various spectroscopic methods are crucial for characterizing the structure and coordination chemistry of these complexes. researchgate.net The thermal decomposition of zinc(II) benzoate complexes has been studied using techniques like thermogravimetric analysis (TGA/DTG) and differential thermal analysis (DTA), with the final product typically being zinc oxide. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H28O4Zn |

|---|---|

Molecular Weight |

421.8 g/mol |

IUPAC Name |

4-tert-butylbenzoic acid;zinc |

InChI |

InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |

InChI Key |

DSKHXQRTXYXKJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Zinc P T Butylbenzoate

Direct Synthesis Strategies from Zinc Precursors and p-t-butylbenzoic Acid

The most straightforward method for preparing zinc p-t-butylbenzoate is the direct reaction between a suitable zinc precursor and p-t-butylbenzoic acid. google.comresearchgate.net This approach is fundamentally an acid-base reaction followed by coordination. Typically, zinc oxide, zinc hydroxide, or zinc salts like zinc sulfate (B86663) heptahydrate serve as the source of zinc ions. google.comresearchgate.net

In a representative solvent-based method, p-t-butylbenzoic acid is dissolved in an organic solvent or a mixed solvent system, to which a zinc precursor such as zinc oxide is added. google.com The reaction may be facilitated by a catalyst and heating. google.com The general reaction is:

2 C₁₁H₁₄O₂ (p-t-butylbenzoic acid) + ZnO (zinc oxide) → Zn(C₁₁H₁₃O₂)₂ (this compound) + H₂O

The synthesis can be systematically controlled by adjusting several key parameters. A patent for a similar compound, zinc benzoate (B1203000), outlines specific conditions that can be adapted for this compound, illustrating a practical framework for this direct synthesis. google.com

| Parameter | Description | Typical Values/Ranges | Source |

|---|---|---|---|

| Zinc Precursor | The source of zinc ions for the reaction. | Zinc Oxide, Zinc Hydroxide | google.com |

| Molar Ratio | The stoichiometric ratio of p-t-butylbenzoic acid to the zinc precursor. | 4 : 1 to 4 : 1.5 (Acid:Zinc) | google.com |

| Solvent System | The medium for the reaction. A mixed solvent can improve solubility. | Ethylene glycol butyl ether, ethanol, water | google.com |

| Catalyst | A substance to increase the reaction rate. | 2-5% of the benzoic acid mass | google.com |

| Temperature | The operational temperature to drive the reaction. | 40-100 °C | google.com |

| Reaction Time | The duration required for the reaction to reach completion. | 6-8 hours | google.com |

The resulting this compound complex typically features a central zinc atom coordinated to the p-t-butylbenzoate ligands through their carboxylate oxygen atoms. ontosight.ai The final product is usually isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying. google.com

Ligand Exchange Reactions and Transmetalation Approaches in Complex Formation

Beyond direct synthesis, this compound can be formed through more complex pathways involving ligand exchange or transmetalation. These methods are common in coordination chemistry for creating specific metal-ligand complexes.

Ligand Exchange Reactions:

Ligand exchange (or substitution) is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org Zinc(II) complexes are particularly known for their high lability, meaning they undergo ligand exchange reactions very rapidly. libretexts.org This is attributed to the d¹⁰ electron configuration of the Zn²⁺ ion, which results in zero crystal field stabilization energy (CFSE) and thus a low energetic barrier to changing coordination geometry. libretexts.org The exchange of water molecules, for instance, occurs on a nanosecond timescale. libretexts.org

This inherent lability can be exploited to synthesize this compound. A pre-existing zinc complex with labile ligands (e.g., aqua or acetate (B1210297) ligands) can be treated with a solution of p-t-butylbenzoic acid or its salt. The p-t-butylbenzoate anion will readily displace the existing ligands to form the more stable this compound complex. Studies on ligand exchange between different zinc and molybdenum complexes have confirmed that equilibria between various species are readily established in solution. nih.gov While not forming the title compound, the synthesis of related nickel(II) and copper(II) 4-t-butylbenzoate complexes also demonstrates the principle of using preorganized ligand assemblies for metal ion complexation. researchgate.net

Transmetalation Approaches:

Transmetalation involves the transfer of a ligand from one metal center to another. In the context of forming this compound, this would typically involve reacting a p-t-butylbenzoate salt of a different metal with a zinc salt. More commonly, organozinc reagents are used in transmetalation steps within larger catalytic cycles. acs.org For example, a process for synthesizing γ-hydroxybutenolide involves a step where a cobalt complex undergoes reduction and transmetalation with zinc bromide (ZnBr₂) to form a new zinc complex. rsc.org This highlights the feasibility of transferring ligands to a zinc center to form a new species as part of a synthetic pathway. rsc.org

Mechanistic Insights into this compound Formation Pathways

The mechanism of formation for this compound is intrinsically linked to the synthetic route employed.

For ligand exchange reactions , the mechanism is more nuanced. Given the high lability of Zn²⁺ complexes, the substitution mechanism is generally considered to be of the interchange (I) type. libretexts.org In an interchange mechanism, the incoming ligand enters the coordination sphere of the metal ion before the leaving ligand has fully detached. This process proceeds through a single, concerted step involving a transition state where both the incoming and outgoing ligands are associated with the metal center, rather than forming a stable, detectable intermediate of a different coordination number. libretexts.org

Mechanisms involving transmetalation are part of a broader reaction scheme. rsc.org For instance, in electrochemical reactions, methyl 4-tert-butylbenzoate can be used as an electron-transfer mediator, forming a radical anion that facilitates further reactions like aryl radical cyclization. sci-hub.se This demonstrates that the p-t-butylbenzoate moiety can participate in complex electron transfer and radical pathways, which could be harnessed in advanced synthetic strategies. sci-hub.se

Control over Stoichiometry and Yield Optimization in Synthesis

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and ensure the correct stoichiometry of the final product. This involves systematically adjusting variables and implementing effective purification protocols.

Key parameters that can be manipulated include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. google.comacs.org For example, in direct synthesis, using a slight excess of the carboxylic acid can help drive the reaction to completion, but precise control of the molar ratio is necessary to obtain the desired product without contamination from unreacted starting materials. google.com Post-reaction workup is also critical for isolating a pure product. Techniques such as cooling to induce crystallization, washing the crystalline product with appropriate solvents to remove impurities, and drying are essential for achieving high purity and optimizing the isolated yield. google.com

The principles of optimization are universal in chemical synthesis. Studies on other metal-catalyzed reactions show that screening different catalysts, adjusting catalyst loading, and modifying reaction times and temperatures are standard procedures to enhance product yield. acs.orgcardiff.ac.uk

| Parameter | Influence on Synthesis | Example of Control | Source |

|---|---|---|---|

| Reactant Stoichiometry | Affects product formation, yield, and purity by ensuring complete conversion and avoiding excess reactants. | Adjusting the molar ratio of p-t-butylbenzoic acid to zinc precursor. | google.com |

| Catalyst Loading | Influences the rate of reaction; too little may be ineffective, while too much can be wasteful or cause side reactions. | Varying the concentration from 10-25 mol% to find the optimal level. | acs.org |

| Temperature | Controls the reaction rate and can influence the formation of byproducts. | Screening temperatures in a defined range (e.g., 40-100 °C) to find the ideal balance between rate and selectivity. | google.comacs.org |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction over time (e.g., 4 to 72 hours) to identify the point of maximum yield before byproduct formation increases. | google.comacs.org |

| Purification Method | Crucial for removing unreacted starting materials, catalysts, and byproducts to obtain a high-purity final product. | Implementing multi-step crystallization, solvent washing, and filtration. | google.com |

Advanced Structural Elucidation and Solid State Characterization of Zinc P T Butylbenzoate

Spectroscopic Investigations for Molecular and Electronic Structure Determination

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photoluminescence Properties

The electronic properties of Zinc p-t-butylbenzoate can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insight into the electronic transitions occurring within the molecule and its potential for photoluminescence.

In zinc(II) complexes, which have a d¹⁰ electron configuration, the metal center itself does not typically contribute to electronic transitions in the UV-Vis region. Therefore, the absorption and emission properties of this compound are expected to be dominated by the p-t-butylbenzoate ligands. The absorption spectrum would likely feature intense bands corresponding to π → π* transitions within the aromatic ring of the benzoate (B1203000) ligand.

Many zinc(II) complexes with aromatic carboxylate ligands are known to exhibit fluorescence, typically in the blue region of the spectrum. rsc.org The emission properties are a result of the de-excitation of electrons from the lowest singlet excited state to the ground state. The specific emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τ) are influenced by the nature of the ligand and the coordination environment of the zinc ion. rsc.org For this compound, fluorescence would likely originate from the ligand-centered excited state. Studies on similar zinc complexes have shown emission maxima ranging from 472–504 nm. rsc.org

Time-dependent density functional theory (TD-DFT) calculations can be employed to provide a theoretical understanding of the electronic transitions observed in the UV-Vis absorption spectra. rsc.org

Table 1: Representative Photophysical Data for Zinc(II) Carboxylate Complexes

| Complex Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) |

| Zinc Benzoate Analogues | ~230-280 | ~470-510 | 0.10 - 0.60 |

| Zinc Phthalocyanines | ~350, ~680 | ~690-710 | N/A |

Note: This table presents typical data for analogous zinc complexes to illustrate the expected photophysical properties of this compound. Specific values for the target compound require experimental verification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that possess unpaired electrons, making them paramagnetic. researchgate.netnih.gov

The zinc(II) ion in this compound has a completely filled d-shell (a d¹⁰ electronic configuration). Consequently, it has no unpaired electrons and is diamagnetic. Therefore, pure, structurally perfect this compound is EPR-silent and would not produce an EPR spectrum. researchgate.net

However, EPR spectroscopy could be applicable under specific circumstances:

Presence of Paramagnetic Impurities: If the sample contains trace amounts of transition metal ions with unpaired electrons (e.g., Mn(II), Cu(II)) as impurities, these could be detected by EPR.

Formation of Radicals: If the compound undergoes degradation through processes like thermolysis or radiolysis, organic radicals derived from the p-t-butylbenzoate ligand could be formed. These radical species, having an unpaired electron, would be EPR-active.

Defect States: In some solid-state materials, crystal defects can create localized electronic states that may be paramagnetic. For instance, in zinc oxide, zinc and oxygen vacancies can lead to EPR-active centers. bohrium.com Similar phenomena could potentially occur in the crystalline lattice of this compound.

In essence, while the molecule itself is not paramagnetic, EPR can serve as a highly sensitive tool to investigate impurities and defect structures within the material. nih.govbohrium.com

Thermal and Morphological Characterization Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for identifying thermal transitions and characterizing the phase behavior of materials like this compound.

A typical DSC thermogram for a crystalline organic salt would reveal several key events. Upon heating, an endothermic peak corresponding to the melting point of the compound would be observed. The area under this peak is proportional to the enthalpy of fusion. For complex materials, multiple peaks may appear, indicating the presence of different crystalline phases (polymorphism), the melting of eutectic mixtures, or solid-solid phase transitions prior to melting. mdpi.com Studies on other organic zinc salts, such as zinc stearate, have utilized DSC to determine their melting behavior, which is crucial for their application as thermal stabilizers in polymers. researchgate.net The DSC curve can also reveal exothermic events, such as crystallization from an amorphous state or chemical reactions.

Table 2: Hypothetical Thermal Events for this compound in DSC Analysis

| Temperature Range (°C) | Event Type | Description |

| 100 - 150 | Endotherm (Broad) | Loss of adsorbed or lattice water/solvent. |

| 200 - 250 | Endotherm (Sharp) | Melting point of the primary crystalline phase. |

| > 300 | Exotherm/Endotherm | Onset of thermal decomposition. |

Note: This table is illustrative. The actual transition temperatures and enthalpies for this compound must be determined experimentally.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of this compound.

A TGA curve plots mass percentage against temperature. The analysis would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The profile can reveal if the decomposition occurs in a single step or multiple steps. For instance, the thermal decomposition of related zinc dithiocarbamate (B8719985) complexes shows distinct steps corresponding to the loss of organic fragments and subsequent conversion to zinc sulfide (B99878) and finally zinc oxide. nih.gov Similarly, analysis of zinc borate (B1201080) hydrate (B1144303) shows an initial weight loss due to the removal of water molecules, followed by decomposition of the borate structure at much higher temperatures. researchgate.net

For this compound, TGA would likely show stability up to a certain temperature, followed by a significant mass loss corresponding to the breakdown of the organic ligands. The final residual mass at the end of the experiment in an oxidizing atmosphere (like air) would be expected to correspond to zinc oxide (ZnO), allowing for an assay of the compound's zinc content.

Table 3: Representative TGA Decomposition Profile for a Zinc Carboxylate

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | 0-2% | Loss of volatile impurities or adsorbed moisture. |

| 200 - 350 | Stable | Region of thermal stability. |

| 350 - 550 | ~75-80% | Major decomposition step; loss of organic ligands. |

| > 550 | --- | Stable residue of Zinc Oxide (ZnO). |

Note: This table provides a representative profile. The precise decomposition temperatures and mass loss percentages for this compound require experimental measurement.

Microscopic and Spectroscopic Techniques for Surface and Particle Morphology (e.g., SEM, AFM)

The surface and particle morphology of solid this compound can be characterized using high-resolution microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM): SEM provides images of the sample by scanning the surface with a focused beam of electrons. This technique is invaluable for visualizing the morphology of the crystalline powder. SEM images can reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., plates, needles, prisms).

Particle Size and Distribution: The average size and range of sizes of the particles.

Surface Texture: Features such as smoothness, roughness, or porosity of the particle surfaces.

Aggregation: The extent to which primary particles are clustered together.

SEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX), which allows for elemental analysis of the sample, confirming the presence and distribution of zinc, carbon, and oxygen. nih.govfrontiersin.org

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with very high resolution. For this compound, AFM could be used to:

Characterize surface roughness at the nanoscale.

Identify and measure the dimensions of surface features, such as terraces, steps, and defects on a single crystal face.

Study thin films of the material prepared by methods like spin-coating or evaporation. researchgate.net

Together, SEM and AFM provide a comprehensive understanding of the material's morphology from the micrometer to the nanometer scale, which can be correlated with its synthesis conditions and physical properties.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The crystal structure and solid-state properties of this compound are governed by a network of intermolecular interactions that drive the formation of supramolecular assemblies. While a single-crystal X-ray diffraction study would provide the definitive arrangement of molecules in the crystal lattice, the types of interactions can be predicted based on the molecular structure.

The primary interactions expected to play a role in the crystal packing of this compound include:

Coordination Bonds: The fundamental interaction is the coordination of the carboxylate oxygen atoms of the p-t-butylbenzoate ligands to the zinc(II) center, forming the primary molecular unit.

van der Waals Forces: The bulky tert-butyl groups and the hydrocarbon backbone of the ligands will engage in significant van der Waals interactions, which are crucial for efficient space-filling in the crystal lattice.

C-H···π Interactions: The aromatic rings of the benzoate ligands can act as π-acceptors, interacting with C-H bonds from the t-butyl groups or aromatic rings of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent ligands may stack in a parallel or offset fashion. These interactions are common in structures containing aromatic moieties and contribute significantly to the stability of the crystal structure. mdpi.com

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

A comprehensive Hirshfeld surface analysis of this compound is currently precluded by the absence of a publicly available, detailed crystal structure of the compound. This analytical technique, which is crucial for the quantitative investigation of intermolecular interactions within a crystal lattice, is fundamentally dependent on precise crystallographic data. While the chemical formula of this compound is known, the specific arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and torsion angles, has not been reported in accessible scientific literature.

In the absence of a crystal structure for this compound, a detailed data table quantifying its specific non-covalent interactions cannot be generated. Further experimental work, specifically single-crystal X-ray diffraction, is required to elucidate the three-dimensional structure of this compound, which would then enable a thorough Hirshfeld surface analysis.

Role in Host-Guest Chemistry and Supramolecular Systems

The potential for this compound to act as a component in host-guest systems can be inferred from the general behavior of related compounds. The carboxylate groups can coordinate to zinc ions, forming nodes, while the p-t-butylphenyl groups can act as linkers. The bulky t-butyl groups may influence the porosity and dimensionality of the resulting framework, potentially creating cavities capable of encapsulating guest molecules. The nature of these non-covalent interactions would be critical in defining the host-guest recognition and binding properties.

A singular mention in the available literature indicates the use of zinc p-tert-butylbenzoate in aiding condensations to modify terminal groups in the synthesis of other molecules. However, this application does not provide detailed insights into its function as a host or guest in a supramolecular assembly.

Without dedicated research on the supramolecular chemistry of this compound, a data table detailing its specific interactions and applications in host-guest systems cannot be compiled. Elucidating its role in this field would necessitate further investigation into its coordination behavior and self-assembly properties.

Coordination Chemistry and Ligand Interactions of Zinc P T Butylbenzoate

Ligand Binding Modes and Denticity of p-t-butylbenzoate

The p-t-butylbenzoate ligand, derived from 4-tert-butylbenzoic acid, is a versatile building block in the construction of zinc-containing coordination compounds. Its primary mode of interaction with a zinc center is through the carboxylate group. The denticity of the p-t-butylbenzoate ligand—referring to the number of donor atoms that bind to the central metal ion—can vary, leading to a range of structural motifs.

The p-t-butylbenzoate ligand can act as a monodentate ligand, where only one of the carboxylate oxygen atoms coordinates to the zinc ion. More commonly, it functions as a bidentate ligand. In this capacity, it can coordinate to the zinc center in several ways:

Chelating bidentate: Both oxygen atoms of the carboxylate group bind to the same zinc ion, forming a four-membered ring.

The bulky tert-butyl group on the benzoate (B1203000) ring exerts significant steric influence, which can affect the packing of the ligands around the zinc center and the resulting coordination geometry. This steric hindrance can also play a role in the formation of specific isomers and can prevent the formation of highly crowded coordination spheres.

Influence of Ancillary Ligands on Zinc Coordination Environment

The coordination environment of the zinc ion in p-t-butylbenzoate complexes is highly susceptible to the introduction of ancillary ligands. These are additional ligands that coordinate to the zinc center alongside the p-t-butylbenzoate groups. The nature of these ancillary ligands can dramatically alter the structure, stability, and reactivity of the complex.

The coordination number and geometry of the zinc center, which is typically tetrahedral or octahedral, can be tuned by the choice of ancillary ligand. ontosight.ai For instance, the use of monodentate ancillary ligands like pyridine (B92270) or its derivatives can complete the coordination sphere of the zinc ion. Bidentate or tridentate ancillary ligands, such as ethylenediamine (B42938) or terpyridine, can lead to the formation of more complex and stable chelate structures.

The electronic properties of the ancillary ligands also play a crucial role. Electron-donating ligands can increase the electron density on the zinc center, potentially influencing its catalytic activity. Conversely, electron-withdrawing ligands can make the zinc center more electrophilic. The interplay between the steric and electronic properties of both the p-t-butylbenzoate and the ancillary ligands allows for the fine-tuning of the resulting complex's characteristics. Research has shown that varying the ancillary ligand can influence the structural and functional properties of the resulting molecular or polymeric coordination compounds. researchgate.net

Formation of Homoleptic and Heteroleptic Zinc Complexes

Zinc p-t-butylbenzoate can form both homoleptic and heteroleptic complexes, a distinction based on the identity of the ligands surrounding the central zinc ion.

Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. unacademy.comshaalaa.com In the context of this compound, a truly homoleptic complex would exclusively feature p-t-butylbenzoate ligands. An example is the basic this compound, which has the formula [Zn₄O(O₂CC₆H₄-t-Bu)₆]. In this structure, six p-t-butylbenzoate ligands surround a central oxo-centered tetrahedral zinc cluster.

Heteroleptic complexes , on the other hand, contain more than one type of ligand coordinated to the central metal ion. unacademy.comshaalaa.com The introduction of ancillary ligands, as discussed in the previous section, leads to the formation of heteroleptic this compound complexes. ontosight.ai For example, a complex with the general formula [Zn(p-t-butylbenzoate)₂(L)₂], where L is an ancillary ligand like pyridine, is a heteroleptic complex. The properties of heteroleptic complexes are a composite of the properties of all the coordinated ligands.

The formation of either a homoleptic or a heteroleptic complex is determined by the reaction conditions, including the stoichiometry of the reactants and the presence of potential ancillary ligands. The relative coordinating strengths of the p-t-butylbenzoate anion and other available ligands also play a significant role.

Solvent Effects on Coordination and Speciation

The solvent in which a coordination complex is synthesized or dissolved can have a profound impact on its structure and speciation—the distribution of different chemical species in a solution. acs.org For this compound complexes, the solvent can influence the coordination in several ways:

Coordination of Solvent Molecules: In some cases, solvent molecules can act as ligands and directly coordinate to the zinc center, particularly if the solvent is a good Lewis base (e.g., dimethylformamide, dimethyl sulfoxide). This can lead to the formation of solvated complexes and can compete with the coordination of the p-t-butylbenzoate or other ligands.

Solubility and Crystallization: The solubility of the starting materials and the resulting complex in a particular solvent will dictate the feasibility of a reaction and the ability to isolate a crystalline product. mdpi.com Different solvents can favor the crystallization of different polymorphs or solvates, each with a unique crystal structure.

Influence on Equilibria: In solution, there can be equilibria between different coordination species. The polarity and coordinating ability of the solvent can shift these equilibria. For example, a polar, coordinating solvent might favor the dissociation of ligands and the formation of ionic species, whereas a non-polar, non-coordinating solvent would likely favor the maintenance of neutral, intact complexes.

Reactivity Profiles and Mechanistic Investigations of Zinc P T Butylbenzoate

Reaction Kinetics and Thermodynamic Studies of Transformations

The reaction kinetics and thermodynamic properties of zinc p-t-butylbenzoate are primarily understood through studies of its thermal decomposition and the behavior of analogous zinc carboxylate compounds. Thermal analysis techniques, such as thermogravimetry (TG/DTG) and differential thermal analysis (DTA), are instrumental in characterizing these transformations.

Studies on various zinc(II) aromatic carboxylates show a general pattern of thermal decomposition that begins with the release of any associated ligands or water molecules, followed by the breakdown of the carboxylate anion, ultimately yielding zinc oxide (ZnO) as the final solid product. cu.edu.egresearchgate.netresearchgate.net For example, the thermal decomposition of zinc(II) benzoate (B1203000) complexes with ligands like caffeine (B1668208) and urea (B33335) proceeds with the release of the organic ligand first, followed by the degradation of the benzoate anion. researchgate.net The decomposition of other zinc carboxylates, such as succinates and malonates, also leads to the formation of nanosized metal oxides. researchgate.net

The decomposition pathway can be influenced by reaction conditions and the specific structure of the carboxylate. In the case of zinc biphenyl (B1667301) carboxylates, decomposition at high temperatures (340–400 °C) proceeds via two main competitive pathways: decarboxylation to form biphenyl and intramolecular ketonization to form fluorenone. acs.org The use of the zinc salt, as opposed to the free carboxylic acid, was found to suppress the ketonization pathway. acs.org

The following table summarizes the thermal decomposition behavior of several related zinc carboxylate complexes, providing a model for the expected transformations of this compound.

Table 1: Thermal Decomposition Characteristics of Various Zinc Carboxylate Complexes

| Compound | Decomposition Steps | Gaseous Products | Final Solid Residue | Reference(s) |

|---|---|---|---|---|

| Zinc(II) 2-chlorobenzoate (B514982) complexes | Release of organic ligands, followed by decomposition of the 2-chlorobenzoate anion. | CO₂, (C₆H₄Cl)₂CO | ZnO | cu.edu.eg |

| Zinc(II) acetate (B1210297) complexes | Release of water (if hydrated), release of organic ligands, decomposition of acetate anion. | CO₂, Acetone | ZnO and/or metallic Zn | researchgate.net |

| Zinc(II) benzoate complexes | Release of organic ligands, thermal degradation of the benzoate anion. | CO₂, (C₆H₅)₂CO | ZnO | researchgate.net |

| Zinc biphenyl carboxylates | Decarboxylation and intramolecular ketonization. | CO₂, H₂O | Biphenyl, Fluorenone | acs.org |

| Zinc succinates | Dehydration followed by direct decomposition of the anhydrous salt. | Not specified | ZnO (nanosized) | researchgate.net |

Elucidation of Reaction Mechanisms in Solution and Solid State

The reaction mechanisms of this compound are closely tied to its coordination environment in both the solid state and in solution. The interaction between the zinc ion and the carboxylate group dictates the pathways for its transformations, particularly during thermal decomposition.

Solid State Mechanism: In the solid state, the thermal decomposition mechanism of zinc aromatic carboxylates has been investigated, often revealing a multi-step process. For zinc(II) 2-chlorobenzoate complexes, a proposed mechanism involves the initial release of neutral organic ligands, followed by the decomposition of the carboxylate anion to produce carbon dioxide and a ketone, with zinc oxide as the final product. cu.edu.eg Similarly, studies on zinc and copper trimellitates and pyromellitates have focused on deducing the decomposition mechanism through techniques like Differential Scanning Calorimetry (DSC) and temperature-programmed decomposition. dur.ac.uk The decomposition of zinc biphenyl carboxylates proceeds through competing decarboxylation and ketonization pathways, with the formation of fluorenone indicating a ring-closure reaction via intramolecular dehydration. acs.org The crystal structure is a key determinant of the solid-state reactivity, influencing which pathways are sterically and energetically favorable.

Solution Phase Mechanism: In solution, this compound can participate in ligand exchange and conformational control. In one study, it was used to modify the terminal groups of a flexible oligopyrrole strand. acs.org The introduction of this bulky group influenced the molecule's folding behavior, demonstrating the role of the zinc complex in directing supramolecular structures in solution. acs.org The fundamental reaction involves the coordination of the carboxylate oxygens to the zinc(II) center, which acts as a Lewis acid. mdpi.com This interaction is central to its role in catalysis and as a precursor. The mechanism of its formation typically involves reacting a zinc salt (e.g., basic zinc carbonate) with p-t-butylbenzoic acid in a suitable solvent. acs.org

Role as a Precursor in Diverse Chemical Conversions

This compound, like other zinc carboxylates, serves as a valuable precursor for the synthesis of various inorganic nanomaterials, most notably zinc oxide (ZnO). The choice of the zinc precursor is a critical parameter that significantly influences the structural, optical, and functional properties of the resulting nanomaterials. nih.gov

Zinc carboxylates such as zinc acetate are widely employed in methods like precipitation, sol-gel, and hydrothermal synthesis to produce ZnO nanoparticles. nih.govmdpi.comekb.eg The decomposition of the precursor under controlled conditions (e.g., temperature, pH) leads to the formation of ZnO. researchgate.netresearchgate.net For example, ZnO nanoparticles synthesized using zinc acetate as a precursor were found to have a reduced crystalline size and hexagonal morphology, which contributed to enhanced photocatalytic and biological activity compared to those made from other precursors like zinc chloride or sulfate (B86663). nih.gov The thermal decomposition of thin films of zinc benzoate has been shown to be an effective method for producing ZnO thin films. researchgate.net

The role of the zinc precursor can be multifaceted. In the synthesis of III-V quantum dots, the zinc precursor was found to act as a reaction suppressant, a size regulator, and a dopant, depending on its concentration. ifj.edu.pl This highlights the complex role that compounds like this compound can play in controlling nanocrystal synthesis.

The following table summarizes the use of different zinc precursors in the synthesis of ZnO nanoparticles and the characteristics of the resulting materials.

Table 2: Zinc Precursors in the Synthesis of ZnO Nanoparticles

| Zinc Precursor | Synthesis Method | Resulting Material | Key Findings | Reference(s) |

|---|---|---|---|---|

| Zinc Acetate Dihydrate | Precipitation / Sol-Gel | ZnO Nanoparticles | More bioactive; reduced crystalline size; hexagonal morphology. | nih.govekb.eg |

| Zinc Nitrate Hexahydrate | Precipitation / Solvothermal | ZnO Nanoparticles | Used in various synthesis routes to produce ZnO. | nih.govmdpi.com |

| Zinc Sulfate | Sol-Gel | ZnO Nanoparticles | Precursor choice affects final properties. | nih.govekb.eg |

| Zinc Chloride | Precipitation | ZnO Nanoparticles | Resulted in different morphology and activity compared to acetate. | nih.gov |

| Zinc Benzoate | Thermal treatment of MAPLE-deposited film | ZnO Thin Film | Effective method for thin film production. | researchgate.net |

Electrocatalytic and Redox Properties (if applicable)

While zinc itself is a redox-inactive metal under many conditions, its complexes, including carboxylates, exhibit notable electrochemical behavior and can influence redox processes. mdpi.comnih.gov The electrocatalytic and redox properties of systems involving this compound can be inferred from studies on related zinc complexes and zinc electrodes in the presence of carboxylate anions.

Cyclic voltammetry (CV) is a key technique for investigating these properties. Studies on zinc electrodes in aqueous electrolytes containing various monocarboxylates (formate, acetate, propionate, butyrate, valerate) have shown that the carboxylate anions can affect the redox performance. mdpi.com The presence of these anions influences the peak currents and charge transfer resistance of the zinc electrode, indicating their role in the plating and stripping processes. mdpi.com

The redox potential of zinc complexes is influenced by the ligands coordinated to the metal center. researchgate.net For instance, a study on a carboxylated dithiafulvene ligand complexed with Zn(II) demonstrated that the resulting coordination polymer retained the redox activity of the organic ligand, even in the solid state, as confirmed by cyclic voltammetry. beilstein-journals.org This suggests that the p-t-butylbenzoate ligand could similarly modulate the electronic properties of the zinc center or participate in redox processes as part of a larger complex.

The following table presents data from a cyclic voltammetry study of a zinc electrode in the presence of different carboxylate additives, illustrating their effect on the electrochemical response.

Table 3: Cyclic Voltammetry Data for a Zinc Electrode in Aqueous Electrolytes with Different Carboxylate Additives

| Electrolyte Additive (Sodium Salt) | Anodic Peak Current (mA) | Cathodic Peak Current (mA) | Observations | Reference |

|---|---|---|---|---|

| Formate | ~11 | ~ -11 | Standard redox performance. | mdpi.com |

| Acetate | ~12 | ~ -12 | Slightly higher peak currents than formate. | mdpi.com |

| Propionate | ~13 | ~ -13 | Higher peak currents, suggesting improved redox activity. | mdpi.com |

| Butyrate | ~12.5 | ~ -12.5 | Similar to acetate. | mdpi.com |

| Valerate | ~11.5 | ~ -11.5 | Similar to formate. | mdpi.com |

Data extracted from graphical representations in the cited source and are approximate. The study was conducted with a potential range of -1.4 to -0.9 V at a scan rate of 50 mV·s⁻¹. mdpi.com

Catalytic Applications of Zinc P T Butylbenzoate in Organic Synthesis

Role as a Lewis Acid Catalyst in Organic Reactions

Zinc p-tert-butylbenzoate functions as a Lewis acid, a chemical species that can accept an electron pair. This characteristic is central to its catalytic activity. In organic reactions, the zinc center of the compound can coordinate with electron-rich atoms, such as oxygen or nitrogen, in organic molecules. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate.

The Lewis acidity of zinc benzoates, including the p-tert-butyl derivative, makes them comparable to their more common acetate (B1210297) counterparts in catalyzing reactions like the formation of oxazolines from esters and amino alcohols. nih.gov The electronic properties of the benzoate (B1203000) ligand can be fine-tuned, which in turn influences the Lewis acidity of the zinc center and its catalytic performance. nih.gov This tunability offers an advantage over zinc acetate, where such modifications are more limited. nih.gov The development of zinc-based catalysts is driven by the desire for more environmentally friendly and sustainable chemical processes, as zinc is an earth-abundant and relatively non-toxic metal. nih.govresearchgate.net

Catalysis in Polymerization Processes (e.g., Ring-Opening Polymerization)

Zinc p-tert-butylbenzoate and related zinc compounds have demonstrated significant catalytic activity in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and β-butyrolactone. sioc-journal.cnmdpi.comnih.gov ROP is a crucial method for producing biodegradable polymers such as polylactide (PLA) and poly(3-hydroxybutyrate) (PHB). nih.gov

Initiator Mechanisms in Polymerization

In ring-opening polymerization, the catalyst can function as an initiator, starting the polymer chain growth. For zinc-based catalysts, a common mechanism is the coordination-insertion mechanism. sioc-journal.cnmdpi.comnih.gov This process typically involves the following steps:

Initiation: The polymerization is often initiated by a zinc alkoxide species. This can be generated in situ from the reaction of the zinc p-tert-butylbenzoate with an alcohol or by using a pre-formed zinc alkoxide complex. mdpi.comnih.gov The alcohol coordinates to the zinc center, and subsequent deprotonation forms the active zinc alkoxide initiator.

Coordination and Insertion: The cyclic monomer (e.g., lactide) coordinates to the zinc center of the initiator. The ester group of the monomer is activated by this coordination, making it susceptible to nucleophilic attack by the alkoxide group attached to the zinc. This leads to the opening of the cyclic monomer and its insertion into the zinc-alkoxide bond, elongating the polymer chain. nih.gov

Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack another monomer molecule, continuing the polymerization process. nih.gov

The nature of the ligands attached to the zinc center plays a crucial role in the catalytic activity and the mechanism of polymerization. sioc-journal.cnmdpi.comrsc.org

Control of Polymer Architecture and Molecular Weight Distribution

A key aspect of modern polymer chemistry is the ability to control the polymer's architecture (e.g., linear, branched, star-shaped) and its molecular weight distribution (polydispersity index, PDI). rsc.orgrsc.org Zinc catalysts, including derivatives of zinc p-tert-butylbenzoate, offer a degree of control over these parameters in ring-opening polymerization.

The living nature of some zinc-catalyzed ROPs allows for the synthesis of polymers with well-defined molecular weights and narrow PDIs. nih.gov In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no termination or chain transfer reactions. This leads to polymer chains that all grow at approximately the same rate, resulting in a low PDI. nih.gov

The molecular weight of the resulting polymer can often be controlled by adjusting the ratio of monomer to initiator. nih.gov By carefully selecting the catalyst, reaction conditions, and using techniques like the addition of chain transfer agents, it is possible to tailor the final polymer properties. rsc.org

| Parameter | Controlling Factor | Outcome |

| Molecular Weight | Monomer-to-initiator ratio | Higher ratio leads to higher molecular weight |

| Polydispersity Index (PDI) | Living nature of the polymerization | Narrow PDI (typically < 1.2) indicates good control |

| Polymer Architecture | Choice of initiator and reaction conditions | Can lead to linear, block, or star-shaped polymers |

Applications in Condensation and Coupling Reactions

The Lewis acidic nature of zinc p-tert-butylbenzoate also makes it a potential catalyst for condensation and coupling reactions. Zinc compounds are known to catalyze various C-C and C-heteroatom bond-forming reactions. researchgate.netresearchgate.net

For instance, zinc catalysts are employed in Knoevenagel condensation reactions, which involve the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net While specific studies on zinc p-tert-butylbenzoate in this context are not prevalent, the general catalytic activity of zinc salts suggests its potential applicability.

In the realm of coupling reactions, zinc reagents are widely used in transformations like the Negishi coupling. While zinc p-tert-butylbenzoate itself might not be the primary catalyst, the broader field of zinc-catalyzed cross-coupling is an active area of research. rsc.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. acs.org

Investigation of Catalytic Cycles and Active Species

Understanding the catalytic cycle and identifying the active species are crucial for optimizing a catalytic process and designing more efficient catalysts. rsc.orgnih.gov For zinc-catalyzed reactions, the active species is often a coordinatively unsaturated zinc complex. nih.gov

In the case of ring-opening polymerization, the active species is typically a zinc alkoxide, as discussed earlier. nih.gov Spectroscopic techniques and kinetic studies are often employed to elucidate the structure of the active catalyst and the mechanism of the reaction. For example, variable temperature NMR experiments have been used to show that some active zinc alkoxide initiators are monomeric in solution. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the energetics of the catalytic cycle and the structure of transition states. rsc.org These computational methods help in understanding how the catalyst facilitates the reaction at a molecular level.

Heterogenization and Supported Catalysis Approaches

While homogeneous catalysts like zinc p-tert-butylbenzoate offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. researchgate.net To address this, there is growing interest in the heterogenization of catalysts, which involves immobilizing the active catalytic species onto a solid support. researchgate.netnih.gov

Supported zinc catalysts can be prepared by anchoring zinc complexes onto materials like silica, alumina, or polymers. researchgate.netmdpi.com For example, zinc ferrite (B1171679) supported on gamma-alumina has been used as a heterogeneous catalyst for the oxidation of cyclic ethers. mdpi.com Metal-organic frameworks (MOFs) containing zinc nodes have also been developed as robust and reusable catalysts for reactions like intramolecular hydroamination. nih.gov

The advantages of using a supported catalyst include:

Easy separation: The catalyst can be easily removed from the reaction mixture by filtration.

Reusability: The catalyst can often be reused for multiple reaction cycles, making the process more economical and sustainable. nih.gov

Suitability for continuous processes: Heterogeneous catalysts are well-suited for use in continuous flow reactors. researchgate.net

While specific examples of heterogenized zinc p-tert-butylbenzoate are not widely reported, the principles of supported catalysis could be applied to this compound to enhance its practical utility in industrial applications.

Applications in Polymer Science and Advanced Materials

Function as a Heat Stabilizer and UV Protectant in Polymer Systems

Zinc p-t-butylbenzoate is recognized for its role as an effective heat stabilizer, particularly in halogenated polymers like polyvinyl chloride (PVC). industrialchemicals.gov.auchinachemnet.compolymeradd.co.th The degradation of polymers, especially under thermal stress, often involves the generation of free radicals and, in the case of PVC, the release of hydrochloric acid (HCl), which can catalyze further degradation. polymeradd.co.thgzbaisha.com this compound, as a metallic soap, functions by neutralizing the acidic byproducts and scavenging free radicals. polymeradd.co.thchembroad.com This action prevents the breakdown of polymer chains at high processing temperatures, thereby preserving the material's mechanical integrity and preventing discoloration. polymeradd.co.th

The mechanism of heat stabilization can be summarized as:

Acid Scavenging: In PVC, the zinc carboxylate reacts with the released HCl, preventing the autocatalytic dehydrochlorination process.

Free Radical Scavenging: The metal center can interact with and neutralize free radicals that are formed during thermal oxidation, interrupting the degradation chain reaction. chembroad.com

In addition to thermal stability, the compound contributes to the UV protection of polymers. While some additives, known as UV absorbers, function by absorbing UV radiation, others, like Hindered Amine Light Stabilizers (HALS), act by scavenging free radicals generated by photo-oxidation. eupegypt.comspecialchem.com this compound primarily functions through the latter mechanism. By neutralizing free radicals, it helps to prevent the photo-oxidative reactions that lead to polymer chain scission, loss of physical properties, and yellowing upon exposure to sunlight. polymeradd.co.thwikipedia.orgnih.gov Its use, often in conjunction with other stabilizers, provides a comprehensive system to protect polymers from both thermal and light-induced degradation. polymeradd.co.th

Influence on Polymer Degradation Mechanisms under Thermal and Photo-oxidative Stress

The efficacy of this compound as a stabilizer is rooted in its ability to interfere with the fundamental mechanisms of polymer degradation.

Under Thermal Stress: The primary degradation pathway for many polymers at elevated temperatures is thermal oxidation, a process involving a series of radical chain reactions. researchgate.nete3s-conferences.org this compound disrupts this cycle. In PVC, for instance, thermal degradation begins with the elimination of HCl from the polymer backbone. polymeradd.co.th This process is autocatalytic. This compound intervenes by reacting with the HCl to form zinc chloride, effectively removing the catalyst for further degradation. This helps maintain the polymer's molecular weight and mechanical strength. polymeradd.co.thgzbaisha.com

Under Photo-oxidative Stress: Exposure to UV radiation initiates degradation through a process called photo-oxidation. nih.gov UV energy can break chemical bonds in the polymer, creating free radicals. wikipedia.orge3s-conferences.org These radicals react with oxygen to form peroxy radicals, which then propagate a chain reaction, leading to chain scission and cross-linking, ultimately causing the material to become brittle and discolored. nih.gov this compound acts as a stabilizer by scavenging these initial free radicals, thus terminating the chain reaction and protecting the polymer from the damaging effects of UV light. polymeradd.co.thchembroad.com This stabilization helps to extend the service life of polymer products intended for outdoor applications. specialchem.com

The table below summarizes research findings on polymer degradation and the role of stabilizers.

| Degradation Type | Key Mechanism | Role of this compound | Consequence of Stabilization |

| Thermal Degradation | Chain scission via radical reactions; Autocatalytic release of HCl (in PVC). polymeradd.co.the3s-conferences.org | Acts as an acid scavenger and free radical acceptor. polymeradd.co.thchembroad.com | Prevents discoloration and maintains mechanical properties during high-temperature processing. polymeradd.co.th |

| Photo-oxidative Degradation | UV energy creates free radicals, initiating an oxidative chain reaction. nih.gov | Scavenges free radicals, interrupting the oxidation cycle. polymeradd.co.thwikipedia.org | Extends product lifespan, prevents yellowing and embrittlement in outdoor applications. specialchem.com |

Development of Hybrid Materials Incorporating this compound

The utility of the p-t-butylbenzoate ligand extends beyond polymer stabilization into the realm of advanced hybrid materials and nanostructures. While direct reports on hybrid materials featuring the specific compound this compound are limited, the use of its constituent parts in creating functional materials is well-documented.

A notable example is the use of a lead(II) 4-tert-butylbenzoate complex in the synthesis of ultrasmall, single-sized lead selenide (B1212193) (PbSe) nanoclusters. acs.org In this process, the atomically defined metal-benzoate compound serves as a precursor in a cation exchange reaction, demonstrating how the ligand can be instrumental in achieving atomic-level control in the synthesis of semiconductor nanomaterials. acs.org

Furthermore, the broader family of metal-organic compounds with bulky substituents, such as zinc phthalocyanine (B1677752) derivatives containing tert-butyl groups, has been successfully used to create hybrid materials. These molecules have been immobilized on single-walled carbon nanotubes (CNTs) through non-covalent π-π interactions. isuct.ru Such donor-acceptor hybrids exhibit interesting electronic properties and have been investigated for applications in chemical sensing. isuct.ru This research suggests the potential for using this compound in similar capacities to modify the surfaces of nanomaterials and create novel functional composites.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions

This compound is a coordination compound, and as such, it is a building block for more complex supramolecular structures like coordination polymers and Metal-Organic Frameworks (MOFs). ontosight.ai These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). wikipedia.org

Coordination Polymers: Zinc(II) is a versatile and commonly used metal node in the construction of coordination polymers due to its flexible coordination geometry. nih.govmdpi.com Carboxylate-containing ligands, like p-t-butylbenzoate, are excellent linkers. The coordination between the zinc ion and the carboxylate groups of the p-t-butylbenzoate ligands can extend in one, two, or three dimensions to form a polymeric network. ontosight.aibangor.ac.uk The presence of the bulky p-tert-butyl group on the benzoate (B1203000) linker can significantly influence the resulting structure, affecting the packing and porosity of the coordination polymer. ontosight.ai Research into zinc, benzoate p-tert-butylbenzoate complexes is an active area aimed at developing new materials with specific functions. ontosight.ai

The table below outlines the roles of the components of this compound in these advanced materials.

| Component | Role in Coordination Polymers & MOFs | Resulting Feature |

| Zinc(II) Ion | Metal Node | Forms the vertices of the framework, dictating the coordination geometry. nih.govmdpi.com |

| p-t-butylbenzoate | Organic Linker/Strut | Bridges the metal nodes to form the extended network. ontosight.aiwikipedia.org |

| tert-butyl group | Functional Group | Influences pore size, framework topology, and surface properties (e.g., hydrophobicity). ontosight.ai |

Theoretical and Computational Chemistry Studies on Zinc P T Butylbenzoate

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently employed to predict molecular geometries, electronic properties, and spectroscopic parameters. However, no specific DFT studies focused on zinc p-t-butylbenzoate have been identified.

Prediction of Molecular Geometry and Conformational Analysis

No published studies were found that detail the prediction of molecular geometry or conformational analysis of this compound using DFT. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies of these orbitals and their gap are key reactivity descriptors. Research providing this analysis for this compound is not available.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

While DFT is a common tool for predicting spectroscopic parameters like NMR chemical shifts, which can help in the characterization of compounds, no studies have been found that report these calculated parameters for this compound. For the simpler compound, zinc(II) benzoate (B1203000), theoretical studies have been used to validate its formation by calculating the magnetic shielding tensor for NMR. ufv.brresearchgate.netufv.br

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. There is no available research that applies these methods to reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of compounds and their interactions with their environment. No MD simulation studies specifically targeting this compound could be located.

Theoretical Insights into Supramolecular Interactions and Crystal Packing

The study of supramolecular interactions and crystal packing is essential for understanding the solid-state properties of a compound. While theoretical studies often complement experimental X-ray diffraction data to analyze these features in zinc-containing metal-organic frameworks, mdpi.commdpi.commdpi.com no such theoretical analysis has been published for this compound.

Advanced Analytical Methodologies for Characterization of Zinc P T Butylbenzoate

Method Development for Quantitative Analysis of the Compound

The quantitative analysis of Zinc p-t-butylbenzoate, a compound used in applications such as polymer stabilization, requires robust and validated analytical methods. Development of these methods focuses on achieving high accuracy, precision, and sensitivity to determine the compound's concentration in various matrices. Two primary approaches can be employed: quantification of the zinc ion and quantification of the organic p-t-butylbenzoate moiety.

A well-established technique for quantifying the zinc content is Flame Atomic Absorption Spectroscopy (FAAS) . This method is widely used for metal analysis due to its practicality and cost-effectiveness. researchgate.net A typical method for this compound would involve sample preparation via digestion in a strong acid, such as nitric acid, to liberate the zinc ions into a solution suitable for analysis. researchgate.netoiv.int The instrument measures the absorption of light by ground-state zinc atoms in a flame at a characteristic wavelength, typically 213.9 nm, which is directly proportional to the concentration of zinc in the sample. researchgate.netoiv.int Method validation would include assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable results. researchgate.net A highly acidic medium for sample preparation can help minimize matrix effects from other components in the sample. nih.gov

Alternatively, chromatographic methods like High-Performance Liquid Chromatography (HPLC) can be developed to quantify the p-t-butylbenzoate part of the molecule. rsc.orgnmfrc.org A reversed-phase HPLC method would separate the analyte from other components in a mixture. The mobile phase could consist of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgiscientific.org Detection is commonly achieved using a UV-Visible detector, as the benzene (B151609) ring in the benzoate (B1203000) structure absorbs UV light. rsc.orgnmfrc.org For quantitative analysis, a calibration curve is constructed by running standards of known concentration. The method's performance is validated according to parameters like linearity, precision, and accuracy. iscientific.org

Table 1: Representative Validation Parameters for Quantitative Analysis Methods This table presents typical performance characteristics for FAAS and HPLC methods, illustrating the expected validation results. Actual values would be determined during specific method development.

| Parameter | Flame Atomic Absorption Spectroscopy (FAAS) for Zinc | Reversed-Phase HPLC-UV for p-t-butylbenzoate |

|---|---|---|

| Linearity Range | 0.2 - 1.0 mg/L | 1 - 300 µg/mL |

| Correlation Coefficient (R²) | > 0.995 | > 0.997 |

| Limit of Detection (LOD) | ~0.01 mg/L | ~2 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 mg/L | ~6 µg/mL |

| Precision (%RSD) | < 3% | < 2% |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

Application of Hyphenated Techniques for Complex Mixture Analysis

In many industrial applications, such as in polymers, this compound is part of a complex mixture of additives. Identifying and quantifying a specific compound within such a matrix requires the high separation power of chromatography combined with the definitive identification capabilities of mass spectrometry. This combination is known as a hyphenated technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing polymer additives. lcms.czresearchgate.net The sample is first prepared by solvent extraction to isolate the additives from the polymer matrix. waters.com The extract is then injected into an HPLC system, which separates the individual components. As each component elutes from the HPLC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation (MS/MS), structural details. researchgate.netwaters.com Techniques like time-of-flight (TOF) mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the analyte and its fragments, greatly increasing confidence in its identification. lcms.czshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for analyzing the volatile or semi-volatile components of a mixture. For this compound, direct analysis is difficult due to its low volatility. However, a derivatization step can be employed. For instance, the zinc carboxylate can be acidified to liberate the p-t-butylbenzoic acid, which is then methylated to form the more volatile methyl p-t-butylbenzoate ester. nih.gov This derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the methyl ester from other volatile components, and the mass spectrometer provides a characteristic fragmentation pattern that serves as a fingerprint for identification and quantification. nih.govresearchgate.net

These hyphenated methods are essential for quality control, product deformulation (analyzing a competitor's product), and studying the degradation products of additives within a material. lcms.czwaters.com

Advanced Solid-State NMR Techniques for Structural and Dynamic Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, polymorphism, and dynamics of materials in the solid state. For a metal-organic compound like this compound, ssNMR can offer unique insights that are not accessible by other methods.

Variable-temperature (VT) ssNMR studies can reveal information about molecular dynamics. nih.gov For this compound, VT experiments could monitor changes in the mobility of the t-butyl groups or the phenyl rings. Such studies can detect phase transitions and characterize dynamic processes, such as the exchange between different carboxylate binding modes. nih.gov

While ⁶⁷Zn is an NMR-active nucleus, its properties (a quadrupole moment and low natural abundance) make it very challenging to observe directly. researchgate.net However, advances in ultra-high field magnets and specialized pulse sequences are making direct detection of ⁶⁷Zn in coordination complexes increasingly feasible, which could provide direct information on the local geometry and electronic structure of the zinc centers. researchgate.net

Table 2: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound Based on typical values for zinc carboxylates and substituted benzoic acids. nih.govdocbrown.inforesearchgate.net

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|

| Carboxylate (-COO) | 175 - 185 | Sensitive to the coordination mode with the Zn²⁺ ion (monodentate vs. bidentate). |

| Aromatic C-1 (ipso- to -COO) | 130 - 135 | Confirms substitution pattern on the aromatic ring. |

| Aromatic C-4 (ipso- to -C(CH₃)₃) | 150 - 160 | Affected by the electron-donating t-butyl group. |

| Aromatic C-2, C-6 | 128 - 132 | Reflects the electronic environment of the benzene ring. |

| Aromatic C-3, C-5 | 124 - 128 | |

| Quaternary t-butyl (-C(CH₃)₃) | 34 - 38 | Characteristic shifts for the tert-butyl group. Dynamics can be studied via relaxation times. |

| Methyl t-butyl (-C(CH₃)₃) | 30 - 33 |

Synchrotron-Based Techniques (e.g., X-ray Absorption Spectroscopy) for Electronic Structure and Local Coordination

Synchrotron-based techniques provide extremely intense X-ray beams, enabling advanced characterization methods like X-ray Absorption Spectroscopy (XAS). XAS is a powerful element-specific technique for probing the local geometric and electronic structure around a particular atom. For this compound, tuning the X-ray energy to the zinc K-edge (around 9659 eV) allows for a detailed investigation of the zinc coordination environment. acs.orgdtic.mil

XAS is broadly divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. acs.orgkpi.ua The features in the XANES spectrum of this compound would provide information about the symmetry of the zinc site. For instance, a more intense "white line" peak is often characteristic of a higher coordination number. acs.org

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations well above the absorption edge. Analysis of the EXAFS signal can determine the type, number, and distance of the atoms in the immediate vicinity of the central zinc atom with high precision. kpi.uanih.gov For this compound, EXAFS analysis would yield precise Zn-O bond distances, confirming the coordination by the carboxylate groups. nih.govmdpi.com It could also determine the coordination number (the number of oxygen atoms directly bonded to each zinc atom) and potentially detect more distant Zn-Zn interactions if the compound forms dimeric or polymeric structures. kpi.uascispace.com

XAS is particularly valuable because it does not require crystalline samples and can be used to study the material in various forms, providing crucial data on the local structure around the zinc ion. stanford.edu

Table 3: Structural Parameters Obtainable from EXAFS Analysis of this compound This table shows the type of data that EXAFS can provide. The values are representative for a tetrahedrally coordinated zinc carboxylate. kpi.uaresearchgate.net

| Parameter | Description | Typical Value / Range |

|---|---|---|

| Coordination Shell | The atoms directly bonded to the central Zn atom. | First shell: Oxygen |

| Coordination Number (N) | The number of nearest-neighbor atoms. | ~4 |

| Bond Distance (R) | The distance from the central Zn to the coordinating atom. | Zn-O: ~1.95 - 2.05 Å |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in bond distances. | 0.005 - 0.01 Ų |

Future Research Directions and Emerging Challenges in Zinc P T Butylbenzoate Chemistry

Exploration of Novel Synthetic Routes and Sustainable Preparations

A significant challenge in modern chemistry is the development of manufacturing processes that are both efficient and environmentally benign. medcraveonline.com For Zinc p-t-butylbenzoate, moving beyond traditional synthesis methods is crucial for reducing waste, energy consumption, and the use of hazardous substances. medcraveonline.comacs.org

Future research should prioritize the development of novel, sustainable synthetic methodologies. Key areas of exploration include:

Electrochemical Synthesis: This approach uses electricity to drive chemical reactions, often under mild conditions, avoiding the need for stoichiometric oxidants or reductants. rsc.org Research into the direct electrochemical synthesis of this compound from a sacrificial zinc anode in the presence of p-t-butylbenzoic acid could offer a highly efficient and clean production route. rsc.orgresearchgate.net

Mechanochemistry: Solid-state synthesis through techniques like ball milling presents a solvent-free or low-solvent alternative to conventional methods. cardiff.ac.uk Investigating the mechanochemical reaction between zinc oxide or zinc acetate (B1210297) and p-t-butylbenzoic acid could lead to a scalable, sustainable process with minimal waste generation. cardiff.ac.uk

Catalytic Routes: Developing catalytic syntheses that operate with high atom economy is a cornerstone of green chemistry. medcraveonline.com Research could focus on catalytic methods that facilitate the reaction between zinc precursors and p-t-butylbenzoic acid with high efficiency and selectivity, minimizing the formation of byproducts.

| Synthetic Route | Core Principle | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Electrochemical Synthesis | Electron-driven reaction with a sacrificial zinc anode. rsc.org | Mild reaction conditions, high purity, avoidance of chemical oxidants, potential for precise control. rsc.orgrsc.org | Optimization of electrolyte, electrode materials, and current density; managing electrode passivation. |

| Mechanochemistry (Ball Milling) | Energy input via mechanical force to induce solid-state reaction. cardiff.ac.uk | Solvent-free or significantly reduced solvent use, high yields, applicability to poorly soluble reactants. cardiff.ac.uk | Process scaling, control over product polymorphism, understanding reaction kinetics in the solid state. |

| Biocatalysis | Use of enzymes or microorganisms to catalyze the formation of the salt. | High selectivity, operation in aqueous media under ambient conditions, use of renewable resources. nih.gov | Identifying or engineering suitable enzymes, low reaction rates, substrate/product inhibition. |

Development of New Catalytic Systems with Enhanced Selectivity and Efficiency

While this compound is known as a process regulator, its potential as an active component in catalytic systems is an underexplored frontier. industrialchemicals.gov.au The unique combination of a Lewis acidic zinc center and a sterically hindered carboxylate ligand suggests several avenues for catalytic applications.

Future research should aim to design and develop new catalytic systems incorporating this compound:

Precursor for Heterogeneous Catalysts: this compound can serve as a precursor for synthesizing well-defined zinc oxide nanoparticles or zinc-based mixed metal oxides. The organic ligand could act as a structure-directing agent during thermal decomposition, allowing for control over the catalyst's morphology and surface area.

Component in Ziegler-Natta Catalysis: The performance of Ziegler-Natta catalysts for olefin polymerization is highly dependent on the internal and external electron donors used. google.comgoogle.com Investigating this compound as a non-phthalate electron donor could lead to catalysts with improved activity, hydrogen response, and control over polymer properties. google.com